An In-depth Technical Guide to Fmoc-4-(4-chlorophenyl)-L-phenylalanine (CAS 175453-08-4) for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-4-(4-chlorophenyl)-L-phenylalanine (CAS 175453-08-4) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenation in Peptide Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of non-natural amino acids into peptides is a cornerstone for innovation.[1] It provides a powerful toolset for modulating the pharmacological and physicochemical properties of peptidic molecules. Among these, Fmoc-4-(4-chlorophenyl)-L-phenylalanine stands out as a key building block for introducing a halogenated residue. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino function, making it perfectly suited for the orthogonal strategy of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3]
The introduction of a chlorine atom onto the phenyl ring of phenylalanine is not a trivial substitution. This modification significantly alters the electronic and hydrophobic character of the side chain, offering several advantages:
-
Enhanced Biological Activity: The chlorine atom can improve binding affinity to biological targets through favorable hydrophobic interactions and the potential for halogen bonding.[4][5]
-
Increased Metabolic Stability: The carbon-chlorine bond can sterically hinder the action of proteolytic enzymes, increasing the in-vivo half-life of the peptide.[6]
-
Modulated Conformation: The electronic properties and steric bulk of the chlorine atom can influence the conformational preferences of the peptide backbone, potentially stabilizing bioactive structures.[7]
This guide provides a comprehensive overview of Fmoc-4-(4-chlorophenyl)-L-phenylalanine, detailing its properties, its application in SPPS, and the impact of its incorporation on peptide characteristics.
Physicochemical and Analytical Profile
A thorough understanding of the building block's properties is critical for its successful application. The key characteristics of Fmoc-4-(4-chlorophenyl)-L-phenylalanine are summarized below. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and enantiomeric purity by chiral HPLC, ensuring the integrity of the final peptide.[8]
| Property | Value | Source(s) |
| CAS Number | 175453-08-4 | [5] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [5] |
| Molecular Weight | 421.87 g/mol | [5] |
| Appearance | White to off-white powder | [9] |
| Melting Point | ~170 - 200 °C | [9] |
| Purity (HPLC) | ≥98% | [9] |
| Solubility | Soluble in DMF, DCM | [2] |
Application in Solid-Phase Peptide Synthesis (SPPS): A Methodological Deep Dive
The incorporation of Fmoc-4-(4-chlorophenyl)-L-phenylalanine into a peptide sequence follows the standard cycle of Fmoc-SPPS.[4][10] This process involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble resin support.[3]
Diagram: The Core Cycle of Fmoc-SPPS
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol: Manual Synthesis
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-(4-chlorophenyl)-L-phenylalanine on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (loading capacity e.g., 0.5 mmol/g)
-
Fmoc-4-(4-chlorophenyl)-L-phenylalanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)[5]
-
Cold diethyl ether
Workflow (0.1 mmol scale):
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[2]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
First Amino Acid Coupling (e.g., the residue preceding 4-Cl-Phe):
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., 3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Incorporation of Fmoc-4-(4-chlorophenyl)-L-phenylalanine:
-
Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.
-
Coupling:
-
In a separate vial, dissolve Fmoc-4-(4-chlorophenyl)-L-phenylalanine (3 equivalents, 0.3 mmol, 126.6 mg) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) and vortex for 1 minute.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Causality: The slightly increased steric bulk of the chlorophenyl group compared to a standard phenyl group may slightly slow the reaction kinetics. Using a potent coupling agent like HBTU and allowing sufficient reaction time ensures high coupling efficiency.
-
Perform a Kaiser test to confirm completion.
-
Drain and wash with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.
-
Add 5-10 mL of the cleavage cocktail (e.g., Reagent K) to the resin. Causality: The choice of cleavage cocktail depends on the other amino acids in the sequence. Reagent K is a robust choice for peptides containing sensitive residues like Cys, Met, or Trp.[5] The scavengers (phenol, water, thioanisole, EDT) are crucial to trap the highly reactive carbocations generated during the removal of side-chain protecting groups, preventing unwanted side reactions.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reversed-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and confirm the mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Impact of 4-Chlorophenylalanine Incorporation on Peptide Properties
The substitution of a natural phenylalanine residue with 4-chloro-L-phenylalanine can have profound and beneficial effects on the resulting peptide.
Modulation of Binding Affinity and Biological Activity
Halogenation is a well-established strategy in medicinal chemistry to enhance ligand-receptor interactions.[4] The chlorine atom increases the hydrophobicity of the side chain, which can lead to improved engagement with hydrophobic pockets in a target protein. Furthermore, the electron-withdrawing nature of chlorine can create a positive region on the halogen atom (a σ-hole), enabling it to act as a halogen bond donor, a type of non-covalent interaction that can contribute to binding affinity.[4]
A quantitative example, while using the 2-chloro isomer, demonstrates the potential of this strategy. In a study targeting the RAP1/TRF2 protein-protein interaction, substitution with 2-chlorophenylalanine resulted in a significant increase in binding affinity.
| Peptide/Target | Modification | Binding Affinity (Ki) |
| RAP1/TRF2 interacting peptide | Isoleucine → 2-Chlorophenylalanine | 7 nM[7] |
This highlights the capacity of chlorinated phenylalanine to serve as a critical component in optimizing peptides that inhibit protein-protein interactions.[11]
Diagram: Enhancing Protein-Protein Interaction Inhibition
Caption: 4-Cl-Phe enhances peptide binding at protein interaction interfaces.
Increased Proteolytic Stability and Hydrophobicity
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The presence of the chlorine atom on the phenyl ring can provide steric hindrance at the P1 position, making the adjacent peptide bond less susceptible to enzymatic cleavage. This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic profile.[12]
The increased hydrophobicity also influences the peptide's overall character. This can be quantified by observing the retention time during reversed-phase HPLC, where more hydrophobic peptides elute later. While this can improve membrane permeability, it may also increase the risk of aggregation for certain sequences, a factor that must be considered during purification and formulation design.[6][13]
Conclusion: A Versatile Tool for Peptide Optimization
Fmoc-4-(4-chlorophenyl)-L-phenylalanine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences offers a reliable method to enhance biological activity, improve metabolic stability, and fine-tune the physicochemical properties of peptide-based therapeutics and research tools. By understanding the principles behind its synthesis and the functional consequences of its use, researchers can leverage this powerful building block to accelerate the development of next-generation peptide candidates.
References
-
Henninot, A., Collins, J.C., & Nuss, J.M. (2018). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry, 61(4), 1382–1414. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Mejía-Manzano, L. A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6439. [Link]
-
Craig, A. J., et al. (2022). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 8(4), 815-820. [Link]
-
García-Ramos, Y., et al. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Molecules, 29(9), 2043. [Link]
-
Medina, S. et al. (2026). Modified peptides show promise against tuberculosis bacteria. News-Medical.Net. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-D-4-Chlorophenylalanine: A Cornerstone for Peptide Therapeutics. Pharma sourcing article. [Link]
-
Touti, F., et al. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions. Nature Chemical Biology, 15(4), 410-418. [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 2013. [Link]
-
Hansen, P.R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
-
Sharma, A., et al. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. Medicinal Chemistry Research, 18, 645-658. [Link]
-
Zhang, L., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 679029. [Link]
-
Zikou, E., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Ghosh, J.K., et al. (2017). Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat. Acta Biomaterialia, 57, 103-122. [Link]
-
Wilson, A.J., et al. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]
-
Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1469-1479. [Link]
-
Wilson, A.J., & Bartlett, G.J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(20), 6833-6859. [Link]
-
Diaz-Rodriguez, V., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 607, 341-360. [Link]
-
Wilson, A.J., & Bartlett, G.J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(20), 6833-6859. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Technical Article. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids. Technical Note TN-1148. [Link]
-
Palczewska, M., et al. (2023). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Chemical Research, 44(7-8), 435-442. [Link]
-
Wang, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 593921. [Link]
-
Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187–211. [Link]
-
Wojciechowski, M., et al. (2025). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. Journal of the American Chemical Society. [Link]
-
Guo, Y., et al. (1995). Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Journal of Chromatography A, 691(1-2), 1-15. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 64(4), 215-231. [Link]
Sources
- 1. Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. brieflands.com [brieflands.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 13. research.monash.edu [research.monash.edu]
